SEL24-B489 - 1616359-00-2

SEL24-B489

Catalog Number: EVT-282504
CAS Number: 1616359-00-2
Molecular Formula: C15H18Br2N4O2
Molecular Weight: 446.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIM/FLT3 Kinase Inhibitor SEL24 is an orally available inhibitor of PIM family serine/threonine protein kinases and mutant forms of FMS-related tyrosine kinase 3 (FLT3; STK1) with potential antineoplastic activity. PIM/FLT3 kinase inhibitor SEL24 binds to and inhibits the kinase activities of PIM-1, -2 and -3, and mutant forms of FLT3, which may result in the interruption of the G1/S phase cell cycle transition, an inhibition of cell proliferation, and an induction of apoptosis in tumor cells that overexpress PIMs or express mutant forms of FLT3. FLT3, a tyrosine kinase receptor that is overexpressed or mutated in various cancers, plays a role in signaling pathways that regulate hematopoietic progenitor cell proliferation, and in leukemic cell proliferation and survival. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, including the FLT3 signaling pathway, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.
Classification

SEL24-B489 is classified as an anticancer agent, specifically targeting kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. Its dual inhibition mechanism makes it a significant candidate for therapeutic applications in hematological malignancies, particularly AML .

Synthesis Analysis

The synthesis of SEL24-B489 involves several chemical reactions aimed at constructing the complex molecular framework necessary for its activity. While specific details of the synthetic pathway are proprietary, the general approach includes:

  • Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  • Reactions: Key reactions likely include coupling reactions, cyclization steps, and functional group modifications to achieve the desired pharmacophore that exhibits dual inhibition of PIM and FLT3 kinases.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical details regarding the exact methods used in the synthesis are typically not disclosed in public literature but can be inferred from related compounds and synthetic methodologies in medicinal chemistry .

Molecular Structure Analysis

SEL24-B489 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.

Structure

  • Molecular Formula: C₁₈H₁₉ClN₄O
  • Molecular Weight: Approximately 348.82 g/mol
  • Structural Features: The compound features an aromatic ring system, which is crucial for binding to the ATP-binding site of kinases. The presence of a chlorine atom and nitrogen heterocycles enhances its potency and selectivity.

Data

Chemical Reactions Analysis

SEL24-B489 engages in several biochemical interactions upon administration:

  • Inhibition Mechanism: It binds competitively to the ATP-binding pocket of both PIM and FLT3 kinases, disrupting their phosphorylation activities.
  • Cellular Effects: Treatment with SEL24-B489 leads to reduced phosphorylation of downstream signaling molecules such as STAT5 and S6 ribosomal protein, which are critical for cell survival and proliferation .
  • Apoptosis Induction: The compound promotes apoptosis in AML cells by downregulating anti-apoptotic proteins like MCL1, demonstrating its potential as an effective therapeutic agent against resistant leukemia cells .
Mechanism of Action

The mechanism of action of SEL24-B489 involves:

  • Dual Inhibition: By simultaneously inhibiting both PIM and FLT3 kinases, SEL24-B489 disrupts critical signaling pathways that promote cell survival and proliferation in AML.
  • Impact on Signaling Pathways: The compound effectively reduces the activity of several pro-survival pathways including RAS/RAF/MEK and PI3K/mTOR signaling cascades. This results in decreased cell growth and increased apoptosis in AML cells .
  • Pharmacodynamics: Studies indicate that SEL24-B489 exhibits a clear pharmacodynamic relationship with its efficacy, suggesting that monitoring specific biomarkers (like phosphorylated S6) could guide treatment responses in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SEL24-B489 is typically presented as a solid powder.
  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but should be stored protected from light to prevent degradation.
  • Reactivity: As a kinase inhibitor, it is expected to react selectively with target enzymes without significant off-target effects under controlled conditions.

Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .

Applications

SEL24-B489 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in treating acute myeloid leukemia, particularly forms resistant to existing therapies due to FLT3 mutations.
  • Research Tool: SEL24-B489 serves as a valuable tool for studying the roles of PIM and FLT3 kinases in cancer biology and resistance mechanisms.
  • Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy profiles in patients with relapsed or refractory AML, showcasing its promise as a targeted therapy .
Molecular Characterization of SEL24-B489

Chemical Structure and Physicochemical Properties

SEL24-B489 (chemical name: 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole) is a low-molecular-weight compound (MW: 446.14 g/mol) with the molecular formula C15H18Br2N4O2 and CAS number 1616359-00-2 [2] [4] [6]. Its structural core consists of a dibromonitro-substituted benzodiazole scaffold linked to a piperidine moiety, with an isopropyl group providing steric bulk at the N1 position. This arrangement creates a planar, electron-deficient aromatic system adjacent to a basic aliphatic amine, contributing to its unique binding properties with kinase targets [1] [9].

The compound's physicochemical profile presents challenges typical of kinase inhibitors. It demonstrates poor aqueous solubility but is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 89 mg/mL (199.48 mM) when freshly prepared. In solvent systems for biological testing, formulations typically use 5-10% DMSO adjusted to pH 2 with HCl to achieve working concentrations [2] [9]. The hydrochloride salt form (MW: 482.60 g/mol) has been developed to improve handling properties, with solubility of 10 mM in DMSO [4]. The compound's stability profile allows for storage at -20°C for extended periods (>3 years as powder), though solutions in DMSO are recommended for use within 1 month when stored at -80°C [6] [9].

Table 1: Physicochemical Properties of SEL24-B489

PropertyValue
Molecular FormulaC15H18Br2N4O2
Molecular Weight446.14 g/mol
CAS Number1616359-00-2
AppearanceOff-white to light yellow solid
Solubility (DMSO)89 mg/mL (199.48 mM)
Solubility (Water)Insoluble
Storage Stability-20°C (powder, >3 years)

Kinase Inhibition Profile: Binding Affinity and Selectivity

SEL24-B489 exhibits a distinctive kinase inhibition profile characterized by high-affinity dual targeting of PIM kinases and FLT3-ITD mutants. Quantitative binding assays reveal dissociation constants (Kd) of 2 nM for PIM1, 2 nM for PIM2, and 3 nM for PIM3, demonstrating balanced inhibition across all PIM kinase isoforms [1] [8] [9]. For FLT3, the compound shows significant selectivity for mutant forms, with Kd values of 16 nM for FLT3-ITD and 160 nM for wild-type FLT3 (FLT3-WT), representing a 10-fold preference for the oncogenic mutant [1] [4]. Notably, SEL24-B489 maintains potent activity against clinically relevant FLT3 tyrosine kinase domain (TKD) mutations that confer resistance to first-generation FLT3 inhibitors, including D835H (Kd = 37 nM), D835V (Kd = 11 nM), and D835Y (Kd = 16 nM) [1].

The compound's cellular efficacy was validated across a panel of acute myeloid leukemia (AML) cell lines. In FLT3-ITD-positive MV-4-11 cells, SEL24-B489 demonstrated a GI50 of 20 nM, significantly outperforming selective FLT3 inhibitors like AC220 (quizartinib) and PIM-specific inhibitors such as AZD1208 [1] [4] [6]. This broad activity spectrum extends to primary AML blasts and xenograft models, where oral administration (50-100 mg/kg twice daily) produced dose-dependent tumor growth inhibition ranging from 67% to 82% [1] [8]. Mechanistically, treatment induces dose-dependent S-phase depletion, PARP cleavage, and apoptosis, accompanied by inhibition of phosphorylation of key downstream effectors including STAT5 (Ser726) and S6 (S235/236), with concomitant reduction of the anti-apoptotic protein MCL1 [1] [6].

Table 2: Kinase Inhibition Profile of SEL24-B489

Kinase TargetKd (nM)Cellular Significance
PIM12Regulates cell cycle, apoptosis
PIM22Controls protein translation
PIM33Modulates metabolism
FLT3-ITD16Primary driver in ~25% of AML cases
FLT3-D835V11Common resistance mutation
FLT3-D835Y16TKD mutation conferring resistance
FLT3-ITD/D835V2.8Compound resistance mutation
FLT3-WT16010-fold lower affinity than FLT3-ITD

Structural Basis for Dual PIM/FLT3-ITD Inhibition

SEL24-B489 functions as a type I kinase inhibitor, binding competitively to the ATP-binding pocket in the active conformation of both PIM kinases and FLT3-ITD [2] [3] [9]. The structural basis for its dual inhibition capability lies in complementary interactions with conserved and unique features of these kinase domains. In PIM kinases, the piperidine nitrogen forms a critical hydrogen bond with the backbone carbonyl of the hinge region residue (Glu121 in PIM1), while the dibromonitrobenzodiazole moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. The isopropyl group extends toward the solvent interface, providing optimal steric occupancy without inducing conformational changes [1] [9].

The compound's enhanced potency against FLT3-ITD compared to FLT3-WT stems from conformational differences in the activation loop. Molecular modeling suggests that the internal tandem duplication mutation stabilizes the kinase domain in a specific conformation that optimally accommodates the benzodiazole core [1] [3]. This is evidenced by the compound's maintained affinity for various FLT3-TKD mutants, including D835V/Y and F691L, which typically confer resistance to other FLT3 inhibitors. The structural flexibility of SEL24-B489 allows it to adapt to these mutation-induced conformational changes through: 1) Plastic hydrogen bonding networks with catalytic residues; 2) Hydrophobic interactions accommodating larger side chains at gatekeeper positions; and 3) Tolerance to altered salt bridge formations in the activation loop [1] [3].

Kinetic studies indicate that SEL24-B489 exhibits rapid association (kon) and slow dissociation (koff) kinetics for both PIM kinases and FLT3-ITD, contributing to sustained target coverage despite physiological ATP concentrations [3] [10]. This kinetic profile provides a theoretical advantage over inhibitors with purely affinity-driven selectivity, as prolonged target residence time may enhance therapeutic efficacy despite variable drug exposure [10]. The compound's ability to simultaneously disrupt both upstream signaling (via FLT3-ITD inhibition) and downstream effectors (via PIM blockade) creates a synergistic anti-leukemic effect, evidenced by more profound suppression of oncogenic signaling nodes compared to single-target inhibitors [1] [6].

Table 3: Structural Features Enabling Dual Inhibition

Structural ElementRole in PIM InhibitionRole in FLT3-ITD Inhibition
Piperidine moietyH-bond with hinge region (Glu121)Salt bridge with catalytic lysine
Dibromonitrobenzodiazole coreHydrophobic pocket occupancyAccommodates ITD-expanded pocket
Isopropyl groupSolvent exposure with minimal clashStabilizes glycine-rich loop
Nitro groupPolar interaction with conserved residueTolerates activation loop mutations
Bromine atomsHalogen bonding with backbone carbonylsMaintains affinity for TKD mutants

Properties

CAS Number

1616359-00-2

Product Name

SEL24-B489

IUPAC Name

5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole

Molecular Formula

C15H18Br2N4O2

Molecular Weight

446.14 g/mol

InChI

InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3

InChI Key

UOUBCIJIWDLRGM-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br

Solubility

Soluble in DMSO

Synonyms

SEL24 Hydrochloride; SEL-24 Hydrochloride; SEL 24 Hydrochloride; SEL24 HCl; SEL 24 HCl; SEL-24 HCl; SEL24B489 HCl; SEL24 B489 HCl; SEL24-B489 HCl

Canonical SMILES

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.